1S/C7H4BrN3O2/c8-6-3-5 (11 (12)13)4-10-2-1-9-7 (6)10/h1-4H
. Its molecular weight is 242.03 .
The synthesis of 8-Bromo-6-nitroimidazo[1,2-a]pyridine typically involves a two-step process of bromination and nitration. The following methods outline common synthetic routes:
The molecular structure of 8-Bromo-6-nitroimidazo[1,2-a]pyridine features a fused bicyclic system composed of a pyridine and an imidazole ring. Key structural characteristics include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often used to confirm the structure and purity of synthesized compounds .
8-Bromo-6-nitroimidazo[1,2-a]pyridine undergoes several notable chemical reactions:
The mechanism of action for 8-Bromo-6-nitroimidazo[1,2-a]pyridine primarily revolves around its interactions with biological targets:
Key physical and chemical properties of 8-Bromo-6-nitroimidazo[1,2-a]pyridine include:
8-Bromo-6-nitroimidazo[1,2-a]pyridine has several promising applications:
The imidazo[1,2-a]pyridine scaffold represents a privileged heterobicyclic framework consisting of a fused imidazole and pyridine ring. This electron-rich system exhibits remarkable planarity and aromatic character, enabling π-stacking interactions critical for biological recognition [8]. The scaffold's synthetic versatility stems from its tolerance for diverse electrophilic and nucleophilic substitutions at positions 3, 6, and 8, allowing precise modulation of electronic properties and steric profiles [8]. Medicinal chemistry research has extensively exploited this molecular architecture due to its favorable pharmacokinetic properties and broad therapeutic potential. Pharmaceutical agents incorporating this core demonstrate improved membrane permeability and metabolic stability compared to simpler heterocycles, contributing to their prevalence in drug discovery pipelines .
Table 1: Biologically Active Imidazo[1,2-a]pyridine Derivatives
Compound Name | Substituents | Therapeutic Application | Reference |
---|---|---|---|
Zolpidem | C6-methyl, C2-aryl | Sedative-hypnotic | |
Alpidem | C6-phenyl, C2-amino | Anxiolytic (discontinued) | |
Olprinone | C6-cyano, C8-pyridazinone | Phosphodiesterase III inhibitor | [10] |
Saripidem | C6-phenyl, C2-morpholino | Anxiolytic candidate |
The structural rigidity of this fused system facilitates predictable binding orientations toward biological targets, particularly enzymes and receptors. Recent synthetic advancements include copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with ketones, enabling sustainable construction of polysubstituted derivatives under mild conditions [8]. Additionally, metal-free approaches using molecular iodine as catalyst have emerged as environmentally benign alternatives for functionalization, expanding the scaffold's synthetic accessibility [8] [10]. These developments underscore the scaffold's dual significance as both a biologically active pharmacophore and a versatile synthetic building block in organic chemistry.
Halogen and nitro substituents strategically positioned on heterocyclic scaffolds profoundly influence molecular properties and bioactivity. Bromine incorporation at the C8 position of imidazo[1,2-a]pyridine creates a synthetic handle for transition metal-mediated cross-coupling reactions, enabling efficient derivatization through Suzuki, Sonogashira, and Buchwald-Hartwig reactions [6]. The bromine atom's moderate steric demand and enhanced leaving group ability compared to chlorine make it ideal for catalytic functionalization. Concurrently, the nitro group at C6 serves as a powerful electron-withdrawing substituent, reducing electron density at adjacent positions and facilitating nucleophilic aromatic substitution .
Table 2: Electronic and Functional Effects of Key Substituents
Substituent | Position | Electronic Effect | Functional Role |
---|---|---|---|
Bromine | C8 | Weak σ-withdrawing/π-donating | Cross-coupling substrate, lipophilicity enhancer |
Nitro | C6 | Strong π-accepting | Electrophilicity enhancer, reduction precursor |
Bromine-Nitro | C6/C8 | Synergistic π-deficiency | Bioactivity enhancement, radical stabilization |
The bromine-nitro combination generates synergistic electronic effects, creating a pronounced electron-deficient region within the bicyclic system. This π-deficiency enhances interactions with electron-rich biological targets while promoting single-electron transfer processes relevant to antimicrobial activity . The nitro group additionally serves as a versatile chemical transformer, readily reducible to hydroxylamine or amino functionalities using catalytic hydrogenation or metal/acid reduction systems [7]. For example, 8-bromo-6-nitroimidazo[1,2-a]pyridine undergoes selective nitro reduction to yield 8-bromo-6-aminoimidazo[1,2-a]pyridine, a valuable intermediate for constructing diamino derivatives with enhanced hydrogen-bonding capabilities [7].
8-Bromo-6-nitroimidazo[1,2-a]pyridine (CAS 957187-28-9, C₇H₄BrN₃O₂, MW 242.03 g/mol) exemplifies a strategically functionalized derivative with multifaceted research applications [2] [3] . Its structural features include:
Table 3: Synthetic Methods for 8-Bromo-6-nitroimidazo[1,2-a]pyridine
Method | Conditions | Yield | Advantages | |
---|---|---|---|---|
Sequential Bromination-Nitration | 1) NBS/DCM, 2) HNO₃/H₂SO₄, 0-5°C | 68-72% | Scalability, commercial reagent access | |
Flow Chemistry | Continuous flow reactor, residence time 15min | 85% | Improved thermal control, reduced byproducts | |
Metal-Free Cyclization | KI/tert-butyl hydroperoxide, ultrasound | 78% | Green chemistry profile, aqueous medium | [8] [10] |
In medicinal chemistry, this compound serves as a key precursor for tuberculosis therapeutics targeting InhA enoyl reductase, with derivatives exhibiting minimum inhibitory concentrations (MIC) ≤0.06 µg/mL against Mycobacterium tuberculosis H37Rv . The nitro group's electron-withdrawing properties enhance penetration through mycobacterial cell walls while the bromine enables late-stage diversification to optimize target engagement. Material scientists exploit its electron-deficient character in designing organic semiconductors, where the bromine-nitro combination lowers lowest unoccupied molecular orbital energy levels to -3.8 eV, facilitating electron transport in thin-film transistors . Synthetic methodologies continue to evolve, with recent advances including copper-catalyzed aerobic oxidative synthesis and ultrasound-assisted C-H functionalization in aqueous media [8] [10].
Industrial-scale production employs continuous flow reactors to optimize bromination and nitration steps, achieving 85% yield with precise temperature control and reduced waste generation . The compound's physicochemical properties—including solubility in dimethyl sulfoxide (>50 mg/mL), thermal stability up to 210°C, and crystalline solid state—facilitate handling and storage under standard laboratory conditions [2] [3] . As research progresses, this bifunctional building block continues to enable discoveries across drug discovery, materials science, and synthetic methodology development.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7